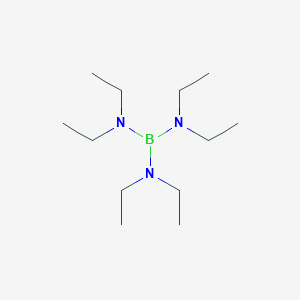

N,N,N',N',N'',N''-Hexaethylboranetriamine

Description

BenchChem offers high-quality N,N,N',N',N'',N''-Hexaethylboranetriamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N',N'',N''-Hexaethylboranetriamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[bis(diethylamino)boranyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30BN3/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFRGNTWICAUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(N(CC)CC)(N(CC)CC)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30BN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30416099 | |

| Record name | Boranetriamine, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-97-0 | |

| Record name | Boranetriamine, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30416099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine: A Technical Guide for the Advanced Researcher

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of N,N,N',N',N'',N''-Hexaethylboranetriamine, a versatile aminoborane reagent. Known more commonly as tris(diethylamino)borane [B(NEt₂)₃], this compound serves as a valuable precursor in materials science, particularly for the chemical vapor deposition of boron nitride, and as a reagent in organic synthesis. This document moves beyond a simple recitation of procedural steps to offer a rationale-driven discussion of the underlying chemical principles, safety protocols necessitated by the hazardous nature of the reagents, and a comprehensive guide to the analytical validation of the final product. It is intended for researchers and professionals in chemistry and drug development who require a robust understanding of aminoborane chemistry.

Introduction and Strategic Overview

N,N,N',N',N'',N''-Hexaethylboranetriamine is a trivalent organoboron compound characterized by a central boron atom bonded to three diethylamino ligands. The lone pair of electrons on each nitrogen atom engages in pπ-pπ bonding with the vacant p-orbital of the sp²-hybridized boron atom. This interaction imparts significant stability to the B-N bond and influences the compound's reactivity. Unlike many other organoboron compounds, it is not typically pyrophoric but is highly sensitive to moisture and protic solvents, undergoing rapid hydrolysis.

The primary application of this compound is as a single-source precursor for the deposition of boron nitride (BN) films and coatings. Its utility in organic synthesis includes its role in transamination reactions to generate other aminoboranes.[1] The synthesis strategy discussed herein focuses on the most common and reliable laboratory-scale method: the aminolysis of boron trichloride with diethylamine. This approach is favored for its high yield and the relative accessibility of the starting materials.

Mechanistic Rationale: The Aminolysis of Boron Trichloride

The synthesis of tris(diethylamino)borane proceeds via a classical nucleophilic substitution pathway. The boron atom in boron trichloride (BCl₃) is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms. Diethylamine, a secondary amine, acts as a nucleophile, with the lone pair on the nitrogen atom attacking the electron-deficient boron center.

The reaction occurs in a stepwise manner:

-

First Substitution: One molecule of diethylamine attacks BCl₃, displacing a chloride ion and forming (diethylamino)dichloroborane (Et₂NBCl₂) and a protonated diethylamine cation.

-

Second and Third Substitutions: The process repeats twice more, with additional diethylamine molecules displacing the remaining chlorine atoms to form bis(diethylamino)chloroborane and finally tris(diethylamino)borane.

For each substitution step, a molecule of hydrogen chloride (HCl) is generated. To drive the reaction to completion and prevent the protonation of the diethylamine nucleophile, a total of six equivalents of diethylamine are required per equivalent of boron trichloride. Three equivalents act as the nucleophile, and three equivalents act as a base to sequester the HCl produced, forming diethylammonium chloride (Et₂NH₂⁺Cl⁻) as a solid byproduct.

The overall balanced chemical equation is: BCl₃ + 6 HN(C₂H₅)₂ → B(N(C₂H₅)₂)₃ + 3 [H₂N(C₂H₅)₂]⁺Cl⁻

The selection of an inert, aprotic solvent such as hexane or toluene is critical to prevent side reactions with the highly reactive boron trichloride and the product. The formation of the insoluble diethylammonium chloride salt facilitates the purification of the liquid product.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure safety, efficiency, and high purity of the final product. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Boron Trichloride (BCl₃) | 1.0 M solution in hexane | Boron source (electrophile) |

| Diethylamine (HN(C₂H₅)₂) | Anhydrous, ≥99.5% | Nucleophile and HCl scavenger |

| Anhydrous Hexane | Distilled from a suitable drying agent (e.g., Na/benzophenone) | Reaction solvent |

| Three-neck round-bottom flask | Flame-dried, equipped with a magnetic stir bar | Reaction vessel |

| Addition Funnel | Pressure-equalizing, oven-dried | Controlled addition of BCl₃ solution |

| Condenser | Oven-dried, with inert gas inlet/outlet | Prevent solvent loss and maintain atmosphere |

| Filtration Cannula (Filter Stick) | With fine porosity frit | Transfer of liquid, leaving solid behind |

| Schlenk Flasks | Flame-dried | Reagent and product storage/transfer |

| Vacuum Distillation Apparatus | Short-path, oven-dried | Product purification |

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck flask with an addition funnel, a reflux condenser connected to a nitrogen bubbler, and a septum. Flame-dry the entire apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the experiment.

-

Reagent Charging: In the reaction flask, place 260 mL (2.5 mol, ~6 equivalents) of anhydrous diethylamine and 150 mL of anhydrous hexane via cannula transfer.

-

Initial Cooling: Cool the stirred diethylamine solution to 0 °C using an ice/water bath. This is crucial to control the initial exothermic reaction.

-

Slow Addition of BCl₃: Transfer 420 mL of a 1.0 M solution of boron trichloride in hexane (0.42 mol, 1 equivalent) to the addition funnel via cannula. Add the BCl₃ solution dropwise to the stirred diethylamine solution over a period of 2-3 hours. Causality: A slow addition rate prevents a dangerous temperature spike and minimizes the formation of side products. A white precipitate of diethylammonium chloride will form immediately.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours to ensure the reaction goes to completion.

-

Isolation of Crude Product: The reaction mixture is a slurry. Separate the liquid product from the solid diethylammonium chloride precipitate via cannula filtration into a separate, dry Schlenk flask. Wash the solid byproduct with two 50 mL portions of anhydrous hexane, transferring the washings to the product flask to maximize recovery.

-

Solvent Removal: Remove the hexane and any unreacted diethylamine from the filtrate under reduced pressure (using a rotary evaporator connected to the Schlenk line) to yield the crude, pale yellow liquid tris(diethylamino)borane.

Purification by Vacuum Distillation

The crude product is purified by fractional vacuum distillation to remove any remaining volatile impurities and non-volatile residues.

-

Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is rigorously dried and cooled under an inert atmosphere.

-

Distillation: Transfer the crude product to the distillation flask. Heat the flask gently using an oil bath. Collect the fraction boiling at 95-97 °C at 11 mmHg .[2] The purified N,N,N',N',N'',N''-Hexaethylboranetriamine should be a clear, colorless liquid.

-

Storage: Store the purified product in a sealed Schlenk flask under a nitrogen or argon atmosphere in a cool, dark place.

Safety and Handling: A Mandate for Prudence

Working with the reagents for this synthesis requires strict adherence to safety protocols.

-

Boron Trichloride: BCl₃ is a highly toxic and corrosive gas/liquid that reacts violently with water to release HCl gas.[3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[2][3] All manipulations must be performed in a well-ventilated chemical fume hood.[5]

-

Diethylamine: This is a flammable, volatile, and corrosive liquid.[6] Vapors can cause severe respiratory irritation, and liquid contact can cause serious skin and eye burns.[7]

-

Product (B(NEt₂)₃): While less hazardous than BCl₃, it is moisture-sensitive and will hydrolyze. It should be handled under an inert atmosphere at all times.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn at all times.

Analytical Characterization: Validation of Synthesis

The identity and purity of the synthesized N,N,N',N',N'',N''-Hexaethylboranetriamine must be confirmed through spectroscopic analysis.

Physical and Spectroscopic Data

| Property | Value |

| Chemical Formula | C₁₂H₃₀BN₃ |

| Molecular Weight | 227.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 95-97 °C / 11 mmHg[2] |

| ¹¹B NMR (BF₃·OEt₂ ref) | Expected ~δ 27-29 ppm (broad singlet). This is characteristic for three-coordinate aminoboranes.[8][9] The related B(NMe₂)₃ appears at δ 27.3 ppm. |

| ¹H NMR | Expected: Quartet, ~δ 2.9-3.1 ppm (-N-CH₂ -CH₃); Triplet, ~δ 1.0-1.2 ppm (-N-CH₂-CH₃ ). Integrals will be in a 2:3 ratio. |

| ¹³C NMR | Expected: Two signals. ~δ 40-45 ppm (-N-CH₂ -CH₃); ~δ 14-16 ppm (-N-CH₂-CH₃ ). |

| FTIR (Neat) | Key absorptions: ~2970, 2930, 2870 cm⁻¹ (C-H stretching); ~1450-1490 cm⁻¹ (B-N stretching, strong) ; ~1370 cm⁻¹ (C-H bending). The B-N stretch is highly diagnostic.[10] |

Expert Interpretation of Analytical Data

-

¹¹B NMR Spectroscopy: This is the most definitive technique for characterizing boron compounds.[8] A single, relatively broad signal in the range of 27-29 ppm is strong evidence for the successful formation of the trigonal planar B(NR₂)₃ structure.[9] The absence of signals at other chemical shifts indicates the removal of BCl₃ and chlorinated intermediates. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[11]

-

¹H and ¹³C NMR Spectroscopy: The simplicity of the ¹H and ¹³C NMR spectra provides a clear fingerprint for the hexaethyl structure. The presence of only two signals in the ¹³C spectrum and the characteristic quartet/triplet pattern in the ¹H spectrum confirms the chemical and magnetic equivalence of the three diethylamino groups.

-

FTIR Spectroscopy: The most important feature in the IR spectrum is the strong, broad absorption band corresponding to the asymmetric B-N stretching vibration.[10] Its presence in the 1450-1490 cm⁻¹ region confirms the formation of the boron-nitrogen bonds. The absence of a broad O-H stretch (~3200-3600 cm⁻¹) is crucial for confirming that the product is anhydrous.

Conclusion

The synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine from boron trichloride and diethylamine is a robust and high-yielding procedure when performed with the appropriate precautions and techniques. The causality-driven protocol described in this guide, from the controlled exothermic reaction to the final vacuum distillation, provides a framework for obtaining this valuable reagent in high purity. Rigorous adherence to inert atmosphere techniques and comprehensive spectroscopic characterization are paramount to ensuring the quality of the final product and the safety of the researcher. This guide serves as a comprehensive resource, grounding experimental practice in fundamental chemical principles to empower scientists in their research endeavors.

References

- Cornu, D., Miele, P., & Bonn, B. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE. (https://vertexaisearch.cloud.google.

-

PubChem. Tris(dimethylamino)borane. (Database Entry). Available at: [Link]

-

Wescott, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education. Available at: [Link]

-

New Jersey Department of Health. (2001). Hazard Summary: Boron Trichloride. (Fact Sheet). Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. (SDS). Available at: [Link]

-

LookChem. Cas 4375-83-1, TRIS(DIMETHYLAMINO)BORANE. (Product Page). Available at: [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. (Educational Resource). Available at: [Link]

-

Institute of Chemistry Ceylon. (2023). 11B NMR Spectroscopy. Chemsearch. Available at: [Link]

-

University of Sheffield. Boron NMR. (Educational Resource). Available at: [Link]

- Köster, R. (1964). Convenient synthesis of aminoboranes. Inorganic Chemistry, 3(12), 1711-1712.

-

Ereztech. Tris(dimethylamino)borane. (Product Page). Available at: [Link]

-

Dalton Transactions. (2007). The first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex. 476-480. Available at: [Link]

-

Wang, Z., et al. (2023). Pyrolysis process for boron nitride fiber derived from tris(methylamino)borane: Evolution of the molecular structure. Journal of the American Ceramic Society. Available at: [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of boron nitride. (Image from Publication). Available at: [Link]

-

SpectraBase. Tris(dimethylamino)borane [11B NMR]. (Spectral Data). Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra. (Supporting Information). Available at: [Link]

-

University of Sheffield. Boron NMR. (Educational Resource). Available at: [Link]

-

Linde Gas GmbH. (2023). SAFETY DATA SHEET Boron trichloride. (SDS). Available at: [Link]

-

International Labour Organization. (n.d.). ICSC 0444 - DIETHYLAMINE. (Safety Card). Available at: [Link]

-

University of Washington. (n.d.). Boron Trichloride Standard Operating Procedure. (SOP). Available at: [Link]/Boron-Trichloride-SOP.pdf)

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech [ereztech.com]

- 5. Dimethylaminoborane(74-94-2) 1H NMR [m.chemicalbook.com]

- 6. smrl.stanford.edu [smrl.stanford.edu]

- 7. infoscience.epfl.ch [infoscience.epfl.ch]

- 8. par.nsf.gov [par.nsf.gov]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Boron NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Chemical Properties of N,N,N',N',N'',N''-Hexaalkylboranetriamines

Abstract: This technical guide provides a comprehensive examination of the chemical properties, synthesis, and applications of N,N,N',N',N'',N''-hexaalkylboranetriamines, a class of organoboron compounds pivotal in modern synthetic chemistry. Due to a greater abundance of published data, this guide will use N,N,N',N',N'',N''-hexamethylboranetriamine (Tris(dimethylamino)borane) as the primary exemplar, while drawing technically-grounded extrapolations for its close analogue, N,N,N',N',N'',N''-hexaethylboranetriamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the structure-property relationships, reactivity, and handling requirements of these versatile reagents. Key sections include detailed synthetic protocols, in-depth spectroscopic analysis, a survey of chemical reactivity, and rigorous safety and handling procedures.

Molecular Structure and Foundational Principles

N,N,N',N',N'',N''-Hexaalkylboranetriamines are characterized by a central boron atom bonded to the nitrogen atoms of three secondary amine groups.[1] Unlike borane-amine adducts where boron is a Lewis acid forming a dative bond with a Lewis basic amine, the boron atom in hexaalkylboranetriamines is trivalent and electron-deficient.[2] This deficiency is significantly mitigated by pπ-pπ bonding, where the nitrogen lone pairs donate electron density into the empty p-orbital of the boron atom. This back-bonding imparts a degree of double-bond character to the B-N bonds, resulting in a trigonal planar geometry around the boron center and influencing the compound's overall reactivity.

The choice of alkyl substituent (e.g., methyl vs. ethyl) has a predictable influence on the molecule's properties. Ethyl groups, being larger and more electron-donating than methyl groups, introduce greater steric hindrance around the boron center. This can modulate the compound's reactivity with incoming reagents. Furthermore, the increased molecular weight and van der Waals forces associated with ethyl groups are expected to result in a higher boiling point and a slight decrease in density compared to the hexamethyl analogue.

Physicochemical and Spectroscopic Data

Quantitative data provides a fundamental basis for the practical application of a chemical. The properties of Tris(dimethylamino)borane are well-documented, and we can extrapolate the expected properties for the hexaethyl analogue.

| Property | N,N,N',N',N'',N''-Hexamethylboranetriamine | N,N,N',N',N'',N''-Hexaethylboranetriamine (Predicted) |

| Synonyms | Tris(dimethylamino)borane, Hexamethylboranetriamine[1] | Tris(diethylamino)borane |

| CAS Number | 4375-83-1[1][3] | 102-95-4 |

| Molecular Formula | C₆H₁₈BN₃[1] | C₁₂H₃₀BN₃ |

| Molecular Weight | 143.04 g/mol [3][4] | 227.20 g/mol |

| Appearance | Colorless liquid[3] | Colorless to pale yellow liquid |

| Melting Point | -16 °C[3] | < -20 °C |

| Boiling Point | 147-148 °C[3] | ~205-210 °C |

| Density | 0.817 g/mL at 25 °C | ~0.80 g/mL at 25 °C |

| Refractive Index | n20/D 1.446 | ~1.45 |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the hexaethyl derivative, one would expect to see two distinct signals: a quartet corresponding to the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with integration ratios of 2:3 respectively.

-

¹³C NMR: Two signals are expected, corresponding to the methylene and methyl carbons.

-

¹¹B NMR: This is the most diagnostic technique for boron-containing compounds. Tris(amino)boranes typically exhibit a single, relatively broad resonance in the range of δ = 20-30 ppm. Monitoring the disappearance of the boron halide starting material (e.g., BCl₃ at ~δ 47 ppm) and the appearance of the product peak is the primary method for tracking reaction progress.[5]

-

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong B-N stretching vibration, typically observed in the 1300-1400 cm⁻¹ region. Other significant peaks will include C-H stretching (~2850-3000 cm⁻¹) and bending vibrations.

Synthesis and Purification

The most common and efficient synthesis of hexaalkylboranetriamines involves the reaction of a boron trihalide, typically boron trichloride (BCl₃), with a stoichiometric excess of the corresponding secondary amine.

Causality of the Synthetic Approach

This method is favored for several reasons:

-

Thermodynamic Driving Force: The formation of the strong Boron-Nitrogen bond is highly exothermic and provides a significant thermodynamic driving force for the reaction.

-

Byproduct Removal: The reaction produces a dialkylammonium hydrochloride salt as a byproduct. The use of excess secondary amine (typically 6 equivalents) serves a dual purpose: it acts as the nucleophile to displace all three chloride atoms and as a base to sequester the generated HCl, precipitating it out of the reaction mixture as a salt.

-

Purification: The desired liquid product can be easily separated from the solid ammonium salt byproduct by filtration, followed by purification via distillation under reduced pressure to remove any remaining starting materials or solvent.

Experimental Protocol: Synthesis of N,N,N',N',N'',N''-Hexaethylboranetriamine

Safety Note: This procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. Boron trichloride is a corrosive and toxic gas, and diethylamine is a flammable and corrosive liquid. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

-

Boron trichloride (1.0 M solution in hexanes)

-

Anhydrous Diethylamine

-

Anhydrous Hexane or Diethyl Ether

-

Schlenk flask and other appropriate glassware

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen line is assembled and flame-dried under vacuum.

-

Reagent Addition: The flask is charged with anhydrous diethylamine (6 equivalents) and anhydrous hexane (200 mL). The solution is cooled to 0 °C in an ice bath.

-

Boron Trichloride Addition: Boron trichloride (1 equivalent, 1.0 M solution in hexanes) is added dropwise to the stirred diethylamine solution via the dropping funnel over a period of 1-2 hours. A voluminous white precipitate (diethylammonium chloride) will form immediately.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently refluxed for 2-4 hours to ensure the reaction goes to completion.

-

Workup and Isolation: The mixture is cooled to room temperature. The solid diethylammonium chloride is removed by filtration under an inert atmosphere using a cannula or a Schlenk filter. The filter cake is washed with several portions of dry hexane.

-

Purification: The solvent is removed from the combined filtrate by rotary evaporation. The resulting crude liquid is purified by fractional distillation under reduced pressure to yield N,N,N',N',N'',N''-hexaethylboranetriamine as a colorless liquid.

Visualization of Synthetic Workflow

Caption: Synthetic workflow for N,N,N',N',N'',N''-Hexaethylboranetriamine.

Chemical Reactivity and Applications

The reactivity of hexaalkylboranetriamines is dominated by the electron-deficient boron center and the surrounding B-N bonds.

-

Lewis Basicity and Adduct Formation: While the boron is stabilized by pπ-pπ back-bonding, it can still act as a Lewis acid, though it is significantly weaker than borane (BH₃) or boron trihalides.

-

Transamination: The B-N bonds can be cleaved by stronger nucleophiles or undergo exchange reactions with other amines, particularly at elevated temperatures. This reactivity can be exploited to synthesize other aminoboranes.

-

Precursor for Materials Science: Tris(dimethylamino)borane is used as a precursor for depositing B-C-N hybrid films. The hexaethyl derivative could similarly be used in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes to create boron nitride (BN) or boron carbonitride (BCN) thin films, which are of interest for their hardness, thermal stability, and electronic properties.

-

Reducing Agent: While not as potent as borane-amine complexes or metal hydrides, tris(dimethylamino)borane has been shown to participate in certain reduction reactions.

-

Synthetic Intermediate: These compounds are valuable starting materials for the synthesis of other organoboron compounds, such as tripodal borate ligands and lithium borom imidazolate frameworks.

Caption: Key reactivity pathways for N,N,N',N',N'',N''-Hexaethylboranetriamine.

Safety, Handling, and Storage

N,N,N',N',N'',N''-Hexaalkylboranetriamines require careful handling due to their reactivity and potential hazards. The safety profile for the hexamethyl analogue provides a strong basis for handling the hexaethyl compound.

-

Hazards:

-

Flammability: Highly flammable liquid and vapor.[4][6] Keep away from heat, sparks, open flames, and hot surfaces.[6][7]

-

Air and Moisture Sensitivity: Reacts with moisture in the air.[6][7][8] It is crucial to handle this compound under an inert atmosphere (nitrogen or argon).[8]

-

Irritation: Causes skin irritation and serious eye irritation.[4][6] May cause respiratory irritation.[4][6]

-

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Wear appropriate PPE, including flame-retardant lab coat, chemical-resistant gloves, and safety goggles or a face shield.[6]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9] Use only non-sparking tools.[7]

-

Wash hands and face thoroughly after handling.[6]

-

-

Storage:

Conclusion

N,N,N',N',N'',N''-Hexaethylboranetriamine and its hexamethyl analogue are valuable reagents with a unique set of chemical properties stemming from their B-N bonding framework. Their utility as precursors in materials science and as intermediates in the synthesis of complex boron-containing structures underscores their importance. A thorough understanding of their synthesis, reactivity, and stringent handling requirements, as detailed in this guide, is paramount for their safe and effective use in research and development. Future investigations will likely expand their applications, particularly in the fields of catalysis and advanced materials.

References

- Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I.

- CymitQuimica. (n.d.). CAS 4375-83-1: N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine.

- Purdue University Graduate School. (2024). Recent developments in the synthesis and synthetic applications of borane-amines.

- Sigma-Aldrich. (n.d.). Tris(dimethylamino)borane 97 4375-83-1.

- Inorganic Chemistry. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - TRIS(DIMETHYLAMINO)BORANE.

- Ereztech LLC. (2021). B5831 Safety Data Sheet.

- SynQuest Laboratories, Inc. (n.d.). Tris(dimethylamino)borane Safety Data Sheet.

- Molecules. (2023). Synthesis: Molecular Structure, Thermal-Calorimetric and Computational Analyses, of Three New Amine Borane Adducts.

- Apollo Scientific. (n.d.). Tris(dimethylamino)borane Safety Data Sheet.

- Ataman Kimya. (n.d.). BORANE-N,N-DIETHYLANILINE.

- PubChem. (n.d.). Tris(dimethylamino)borane.

- Ereztech. (n.d.). Tris(dimethylamino)borane | TDMAB | C6H18BN3.

- Acros Organics. (n.d.). Borane-triethylamine complex - SAFETY DATA SHEET.

Sources

- 1. CAS 4375-83-1: N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine [cymitquimica.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech [ereztech.com]

- 4. Tris(dimethylamino)borane | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 8. ereztech.com [ereztech.com]

- 9. fishersci.com [fishersci.com]

physical properties of N,N,N',N',N'',N''-Hexaethylboranetriamine

An In-depth Technical Guide to the Physical Properties of N,N,N',N',N'',N''-Hexaethylboranetriamine

Abstract

N,N,N',N',N'',N''-Hexaethylboranetriamine is an organoboron compound with a central boron atom bonded to three diethylamino groups. As a member of the aminoborane family, its physical and chemical properties are dictated by the nature of the boron-nitrogen bond and the steric and electronic effects of the ethyl substituents. This technical guide provides a comprehensive overview of the predicted physical properties of this compound. In the absence of extensive empirical data in publicly accessible literature, this document leverages structure-property relationships and draws comparisons with analogous, well-characterized molecules to offer an authoritative, predictive analysis for researchers, scientists, and professionals in drug development and materials science. We will delve into the structural underpinnings of its expected behavior, including its boiling point, solubility, and spectroscopic signatures. Furthermore, this guide outlines robust experimental protocols for the empirical verification of these properties, ensuring a self-validating framework for future research.

Introduction and Molecular Structure

N,N,N',N',N'',N''-Hexaethylboranetriamine, with the chemical formula B(N(C₂H₅)₂)₃, is a tris(amino)borane. These compounds are characterized by a planar or near-planar B-N₃ core, a consequence of the delocalization of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. This pπ-pπ bonding imparts partial double bond character to the B-N linkage, influencing the molecule's geometry, stability, and reactivity. The six ethyl groups introduce significant steric bulk and hydrophobicity, which are critical determinants of the compound's physical properties.

The central boron atom is bonded to three nitrogen atoms, each of which is in turn bonded to two ethyl groups. This structure suggests a molecule with a trigonal planar arrangement around the boron atom. The ethyl groups will have free rotation, leading to a flexible, sterically hindered structure.

Caption: Molecular structure of N,N,N',N',N'',N''-Hexaethylboranetriamine.

Predicted Physical Properties

The are largely influenced by its high molecular weight and the presence of numerous ethyl groups. The following table summarizes the predicted and analogous physical properties.

| Property | Predicted/Analogous Value | Rationale and Comparative Insights |

| Molecular Formula | C₁₂H₃₀BN₃ | - |

| Molecular Weight | 227.20 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Similar to other tertiary amines like triethylamine, which is a colorless to pale yellow liquid. |

| Boiling Point | Estimated: 200-230 °C | As a tertiary amine, it cannot hydrogen bond with itself.[1] Its boiling point will be primarily determined by van der Waals forces, which are significant due to its large size. For comparison, N,N,N',N'-Tetraethylethylenediamine (MW: 172.32 g/mol ) has a boiling point of 220 °C.[2] |

| Density | Estimated: 0.80-0.85 g/mL | Similar aminoboranes and tertiary amines, such as N,N',N''-Trihexyldiethylenetriamine (0.837 g/mL) and N,N,N',N'-Tetraethylethylenediamine (0.81 g/mL), fall within this range.[2][3] |

| Solubility | ||

| in Water | Sparingly soluble to insoluble | The presence of nitrogen atoms with lone pairs allows for hydrogen bonding with water, but the six hydrophobic ethyl groups will likely make it poorly soluble. |

| in Organic Solvents | Highly soluble | Expected to be soluble in a wide range of non-polar and polar aprotic organic solvents such as ethers, hydrocarbons, and chlorinated solvents, a common characteristic of organoboron compounds.[4] |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of N,N,N',N',N'',N''-Hexaethylboranetriamine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Methylene Protons (-CH₂-): A quartet is predicted for the methylene protons of the ethyl groups, arising from coupling to the adjacent methyl protons. These protons, being adjacent to the electron-withdrawing nitrogen atom, are expected to appear in the range of 2.5-3.5 ppm.[5]

-

Methyl Protons (-CH₃): A triplet is expected for the terminal methyl protons, resulting from coupling to the neighboring methylene protons. These will be found further upfield, likely in the 1.0-1.5 ppm region.[5]

The integration of these signals should show a 2:3 ratio, corresponding to the methylene and methyl protons, respectively.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

-

Methylene Carbon (-CH₂-): A signal is expected in the downfield region, typically 40-50 ppm, due to the deshielding effect of the adjacent nitrogen atom.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around 10-15 ppm, is anticipated for the methyl carbons.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for characterizing boron-containing compounds.

-

For tricoordinate boron atoms bonded to nitrogen, the chemical shift is typically observed in the range of +20 to +30 ppm relative to BF₃·OEt₂. The exact chemical shift will be sensitive to the electronic environment and steric hindrance around the boron center. The signal is often broad due to the quadrupolar nature of the boron nucleus.[6][7]

Proposed Experimental Methodologies for Verification

To empirically determine the physical and spectroscopic properties of N,N,N',N',N'',N''-Hexaethylboranetriamine, a systematic experimental workflow is necessary.

Caption: Experimental workflow for the synthesis and characterization.

Synthesis and Purification Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve diethylamine (a slight excess) in an anhydrous, non-protic solvent (e.g., hexane or toluene).

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of boron trichloride (BCl₃) in the same solvent dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic and produces diethylamine hydrochloride as a precipitate.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup: Filter the reaction mixture under an inert atmosphere to remove the diethylamine hydrochloride precipitate.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by fractional distillation under high vacuum to yield pure N,N,N',N',N'',N''-Hexaethylboranetriamine.

Characterization Protocols

-

NMR Spectroscopy:

-

Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).[8]

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra.

-

For ¹H and ¹³C spectra, use the residual solvent peak as an internal reference. For ¹¹B NMR, use an external standard of BF₃·OEt₂.

-

Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.[5]

-

-

Boiling Point Determination:

-

Use a micro-boiling point apparatus.

-

Place a small amount of the sample in a capillary tube.

-

Heat the sample slowly in a controlled temperature bath.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube. For accuracy, this should be performed under reduced pressure and extrapolated to atmospheric pressure.

-

-

Density Measurement:

-

Use a calibrated pycnometer.

-

Measure the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the sample to the calibration mark and measure the total mass.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

-

Solubility Assessment:

-

To a series of vials containing 1 mL of various solvents (e.g., water, ethanol, acetone, hexane), add the compound dropwise with stirring.

-

Visually inspect for miscibility or the formation of a saturated solution.

-

Quantify the solubility by preparing a saturated solution, filtering off the excess solute, and determining the concentration of the solute in the filtrate, for example, by gravimetric analysis after solvent evaporation.[9]

-

Conclusion

While N,N,N',N',N'',N''-Hexaethylboranetriamine is not a widely documented compound, a detailed predictive analysis of its physical properties can be constructed based on its molecular structure and comparisons with analogous compounds. It is anticipated to be a high-boiling, low-density liquid with poor water solubility but good solubility in organic solvents. Its spectroscopic signatures in ¹H, ¹³C, and ¹¹B NMR are expected to be distinct and readily interpretable. The experimental protocols outlined in this guide provide a clear and robust framework for the empirical validation of these predicted properties, paving the way for further research into the applications of this and related aminoboranes in various scientific fields.

References

-

Wikipedia. Hexylamine. Available from: [Link]

-

Ataman Kimya. N,N-DIETHYLETHANAMINE (TRIETHYLAMINE). Available from: [Link]

-

Cheméo. Chemical Properties of 1-Hexanamine, N-ethyl- (CAS 20352-67-4). Available from: [Link]

-

PubChem. N,N,N',N',N'',N''-Hexamethylsilanetriamine. Available from: [Link]

-

Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available from: [Link]

-

CAS Common Chemistry. 1-[2-(Ethylthio)ethyl]-2-methyl-5-nitro-1H-imidazole. Available from: [Link]

-

ResearchGate. Synthesis, characterisation and biological activities of Mn(II), Co(II) and Ni(II) complexes of hexamethylenetetramine | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

TSI Journals. Synthesis and Characterization of Binuclear Complexes Derived from (E, E)- N, N''-(6-Aminopyrimidine. Available from: [Link]

-

ResearchGate. Fig. 3. 80.3 MHz 11 B { 1 H } NMR spectrum of the aminoborane 3a (20 %.... Available from: [Link]

-

MDPI. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

ResearchGate. (PDF) High-yield Synthesis and Characterisation of a Potential Chelating agent 2,4,6-triamino-1,3,5-triazine-N,N,N′,N′,N″,N″-hexaacetic acid. Available from: [Link]

-

Beilstein Journals. CAAC Boranes. Synthesis and characterization of cyclic (alkyl) (amino) carbene borane complexes from BF3 and BH3. Available from: [Link]

-

SDSU Chemistry. 11 B NMR Chemical Shifts. Available from: [Link]

-

Chemguide. an introduction to amines. Available from: [Link]

-

ResearchGate. Solubility of Hexamethylenetetramine in a Pure Water, Methanol, Acetic Acid, and Ethanol + Water Mixture from (299.38 to 340.35) K | Request PDF. Available from: [Link]

-

PubChem. 1,2-Ethanediamine, N1,N1,N2-trimethyl-. Available from: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N ,N -Trihexyldiethylenetriamine 99.99 250787-15-6 [sigmaaldrich.com]

- 4. CAS 4375-83-1: N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine [cymitquimica.com]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of N,N,N',N',N'',N''-Hexaethylboranetriamine

A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Workhorse of Boron Chemistry

This guide delves into the history, synthesis, and fundamental properties of N,N,N',N',N'',N''-Hexaethylboranetriamine, more commonly known as tris(diethylamino)borane. While the initial nomenclature might suggest a complex, esoteric molecule, it represents a cornerstone of aminoborane chemistry. This document provides a comprehensive overview for researchers and professionals, navigating from its historical roots in the pioneering work on boron hydrides to its modern applications. We will explore the causal relationships behind synthetic choices and provide detailed experimental insights, fostering a deeper understanding of this versatile reagent.

Historical Context: From Boron Hydrides to Aminoboranes

The story of tris(diethylamino)borane is intrinsically linked to the broader history of boron-nitrogen chemistry, a field that blossomed from the groundbreaking investigations into boron hydrides.

The Dawn of Borane Chemistry: Alfred Stock's Pioneering Work

The early 20th century witnessed the birth of modern boron chemistry, largely driven by the meticulous and innovative work of German chemist Alfred Stock.[1][2] Faced with the challenge of handling highly reactive and volatile boron hydrides, Stock developed sophisticated vacuum line techniques that became standard in inorganic synthesis.[2][3] His systematic investigation led to the discovery and characterization of a series of boranes, which he named in analogy to alkanes.[1] This foundational work laid the groundwork for all subsequent explorations of boron's rich and diverse chemistry.

The Emergence of Amine-Boranes: A New Class of Compounds

The first definitive report of an amine-borane adduct, trimethylamine-borane, was published in 1937 by Anton Burg and Hermann Schlesinger.[4] This discovery marked a significant milestone, demonstrating the ability of the electron-deficient boron center in borane to form stable dative bonds with Lewis bases like amines.[4] These amine-borane adducts proved to be more stable and easier to handle than free boranes, opening up new avenues for their application.[5]

Synthesis of Tris(diethylamino)borane: A Tale of Three Methods

The preparation of tris(diethylamino)borane can be achieved through several synthetic routes, each with its own advantages and mechanistic underpinnings. The choice of method often depends on the available starting materials, desired scale, and purity requirements.

Method A: From Boron Halides - The Direct Amination Approach

A common and straightforward method for the synthesis of tris(diethylamino)borane involves the reaction of a boron trihalide, typically boron trichloride (BCl₃), with a stoichiometric excess of diethylamine.

Reaction Mechanism:

The reaction proceeds through a stepwise nucleophilic substitution of the halide atoms on the boron center by the diethylamino groups. The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic boron atom, leading to the displacement of a chloride ion. This process is repeated three times to yield the final product. An excess of diethylamine is crucial to act as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.

Caption: Synthesis of tris(diethylamino)borane from boron trichloride.

Experimental Protocol: Synthesis of Tris(diethylamino)borane from Boron Trichloride

-

Materials:

-

Boron trichloride (BCl₃)

-

Anhydrous diethylamine ((C₂H₅)₂NH)

-

Anhydrous non-polar solvent (e.g., hexane or toluene)

-

Schlenk line or glovebox for inert atmosphere operations

-

-

Procedure:

-

A solution of boron trichloride in the chosen anhydrous solvent is cooled to 0 °C under an inert atmosphere.

-

A solution containing a threefold molar excess of anhydrous diethylamine in the same solvent is added dropwise to the stirred BCl₃ solution. The excess diethylamine serves to neutralize the HCl produced.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reaction.

-

The resulting slurry, containing diethylammonium chloride precipitate, is cooled and filtered under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude tris(diethylamino)borane is then purified by vacuum distillation to yield a colorless liquid.

-

Causality in Experimental Choices: The use of an inert atmosphere is critical due to the moisture sensitivity of boron trichloride and the product. The slow, dropwise addition at low temperature helps to control the exothermic reaction. Refluxing drives the reaction to completion.

Method B: Transamination - An Amine Exchange Route

Another versatile method for preparing tris(diethylamino)borane is through a transamination reaction. This involves reacting a readily available tris(amino)borane, such as tris(dimethylamino)borane, with an excess of a less volatile amine, in this case, diethylamine.[2]

Reaction Mechanism:

This reaction is an equilibrium process driven by the removal of the more volatile amine (dimethylamine) from the reaction mixture. The mechanism involves the nucleophilic attack of diethylamine on the boron center, leading to a tetrahedral intermediate, which then eliminates dimethylamine.

Caption: Transamination route to tris(diethylamino)borane.

Experimental Protocol: Synthesis via Transamination

-

Materials:

-

Tris(dimethylamino)borane (B(N(CH₃)₂)₃)

-

Anhydrous diethylamine ((C₂H₅)₂NH)

-

Distillation apparatus

-

-

Procedure:

-

Tris(dimethylamino)borane is mixed with a significant excess of diethylamine.

-

The mixture is heated, and the more volatile dimethylamine (boiling point: 7 °C) is distilled off.

-

The reaction progress can be monitored by observing the temperature of the distillate.

-

Once the removal of dimethylamine is complete, the excess diethylamine is removed by distillation.

-

The remaining tris(diethylamino)borane is then purified by vacuum distillation.

-

Causality in Experimental Choices: The large excess of diethylamine and the removal of the more volatile dimethylamine shifts the equilibrium towards the formation of the desired product, in accordance with Le Châtelier's principle.

Physicochemical Properties and Spectroscopic Characterization

Tris(diethylamino)borane is a colorless, air- and moisture-sensitive liquid. While specific data for the hexaethyl derivative is sparse in readily available literature, the properties of its well-characterized hexamethyl analog, tris(dimethylamino)borane, provide a useful reference point.

Table 1: Physical Properties of Tris(dialkylamino)boranes

| Property | Tris(dimethylamino)borane (B(N(CH₃)₂)₃)[6][7] | Tris(diethylamino)borane (B(N(C₂H₅)₂)₃) (Estimated) |

| Molecular Formula | C₆H₁₈BN₃ | C₁₂H₃₀BN₃ |

| Molar Mass | 143.04 g/mol | 227.20 g/mol |

| Boiling Point | 147-148 °C | > 200 °C (higher than dimethyl analog) |

| Melting Point | -16 °C | Likely a low-melting solid or liquid at RT |

| Density | 0.817 g/mL at 25 °C | ~0.8-0.9 g/mL |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of tris(diethylamino)borane.

-

¹¹B NMR Spectroscopy: The ¹¹B NMR spectrum provides a definitive signature for the three-coordinate boron center. For tris(dialkylamino)boranes, a single resonance is expected in the region characteristic of trigonal planar boron atoms with nitrogen substituents. For tris(dimethylamino)borane, the chemical shift is reported to be around δ 27.5 ppm.[6] A similar chemical shift is expected for tris(diethylamino)borane.

-

¹H and ¹³C NMR Spectroscopy: The ¹H and ¹³C NMR spectra will show signals corresponding to the ethyl groups. Due to the symmetry of the molecule, a single set of resonances for the ethyl groups is expected. The ¹H NMR spectrum should exhibit a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with coupling patterns typical of an ethyl group. Similarly, the ¹³C NMR spectrum will show two distinct resonances for the methylene and methyl carbons.

Reactivity and Applications

Tris(diethylamino)borane exhibits reactivity characteristic of aminoboranes, stemming from the Lewis acidic boron center and the B-N bonds.

Lewis Acidity and Adduct Formation

Although the boron atom is formally three-coordinate, the lone pairs on the nitrogen atoms can donate electron density into the vacant p-orbital of boron, reducing its Lewis acidity compared to borane (BH₃) or trialkylboranes. Nevertheless, it can still form adducts with strong Lewis bases.

Transamination and Amidation Reactions

As discussed in the synthesis section, tris(diethylamino)borane can undergo transamination reactions. It can also be employed as an amidation reagent in organic synthesis. For example, its dimethyl analog is used as a macrolactamization reagent.[2]

Precursor to Boron Nitride Materials

Tris(dialkylamino)boranes, including the dimethyl derivative, have been utilized as single-source precursors for the chemical vapor deposition (CVD) of boron nitride (BN) thin films.[2] The presence of both boron and nitrogen in a defined stoichiometry within the precursor molecule is advantageous for this application.

Conclusion and Future Outlook

N,N,N',N',N'',N''-Hexaethylboranetriamine, or tris(diethylamino)borane, represents a classic yet continually relevant molecule in the field of boron-nitrogen chemistry. Its synthesis, rooted in the fundamental principles of inorganic chemistry, is accessible through multiple routes. While its properties and reactivity are often inferred from its more extensively studied dimethyl analog, it holds potential in organic synthesis and materials science. Future research may focus on exploring its utility as a reagent in novel transformations and as a precursor for advanced boron-containing materials. A more detailed and direct characterization of its physical and spectroscopic properties in the primary literature would be a valuable contribution to the field.

References

-

PubChem. Tris(dimethylamino)borane. National Center for Biotechnology Information. [Link]

- Reddy, D. O. (2020). A Short Chronological Review on the Syntheses of Amine-Boranes. Chemical Reviews Letters, 3(4), 139-151.

- Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, I. Organic Syntheses, 102, 19-44.

-

Ereztech. Tris(dimethylamino)borane. [Link]

- Google Patents. (1996). Method of preparing dimethylamine-borane.

-

Britannica. Alfred Stock. [Link]

-

Wikipedia. Alfred Stock. [Link]

- Lane, C. F. (2006).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy Tris(dimethylamino)borane | 4375-83-1 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. Tris(dimethylamino)borane | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech [ereztech.com]

An In-Depth Technical Guide to the Reactions of Tris(diethylamino)borane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(diethylamino)borane: Properties and Reactivity

Tris(diethylamino)borane is a sterically hindered, electron-rich aminoborane. The lone pairs of electrons on the nitrogen atoms engage in pπ-pπ bonding with the vacant p-orbital of the boron atom, which significantly moderates its Lewis acidity. This electronic feature distinguishes it from more reactive boranes like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS). Consequently, tris(diethylamino)borane often requires activation to unlock its full reactive potential.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₃₀BN₃ |

| Molecular Weight | 227.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 221-223 °C |

| Density | 0.83 g/mL at 25 °C |

Data sourced from commercial suppliers.

The reactivity of tris(diethylamino)borane is characterized by the following:

-

Moderate Lewis Acidity: The B-N pπ-pπ interactions reduce the electrophilicity of the boron center.

-

Nucleophilic Amino Groups: The diethylamino substituents can act as internal bases or nucleophiles.

-

B-N Bond Lability: The boron-nitrogen bonds can be cleaved under specific conditions, allowing for the transfer of the amino group or activation of the boron center.

These inherent properties dictate its application in a variety of organic transformations, which will be explored in the subsequent sections.

Reactions with Protic Reagents: Alcohols, Amines, and Carboxylic Acids

The interaction of tris(diethylamino)borane with protic substrates is a foundational aspect of its chemistry, often serving as a gateway to more complex transformations.

Tris(diethylamino)borane reacts with alcohols and amines, leading to the stepwise substitution of the diethylamino groups. These reactions are typically driven by the formation of the more thermodynamically stable B-O or B-N bonds and the liberation of diethylamine.

The general reaction scheme can be represented as:

B(NEt₂)₃ + R-XH → (Et₂N)₂B-XR + HNEt₂ (Et₂N)₂B-XR + R-XH → (Et₂N)B(XR)₂ + HNEt₂ (Et₂N)B(XR)₂ + R-XH → B(XR)₃ + HNEt₂

Where X = O (alcohols) or NR' (primary or secondary amines).

The extent of substitution can be controlled by stoichiometry and reaction conditions. This reactivity is particularly useful for the in-situ generation of mixed aminoboranes or borate esters.

The reaction of tris(diethylamino)borane with carboxylic acids is multifaceted and highly dependent on the reaction conditions. While at room temperature carboxylic acids can be unreactive, under reflux conditions in a solvent like xylene, a reduction to the corresponding ester can occur. A plausible mechanism involves the concurrent reduction of the acid to an alcohol and the formation of a triacyloxyborane complex, which then react to form the ester.

By introducing a primary or secondary amine to the reaction mixture, the outcome can be shifted towards the formation of amides or tertiary amines, depending on the stoichiometry of the reagents. This versatility underscores the tunable reactivity of the borane reagent.

Experimental Protocol: Boric Acid-Catalyzed Amide Formation

A related and widely applicable method for amide synthesis utilizes boric acid as a catalyst for the direct condensation of carboxylic acids and amines. While not a direct reaction of tris(diethylamino)borane, it highlights the broader utility of boron compounds in amide bond formation. For sterically demanding substrates, the catalytic

Methodological & Application

Application Notes and Protocols for Tris(diethylamino)borane as a Reducing Agent

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Aminoborane Reductions

The field of synthetic organic chemistry is continually in pursuit of selective, mild, and efficient reducing agents. Within the diverse family of boron-based reagents, tris(amino)boranes represent a unique class of compounds with nuanced reactivity. This guide focuses on tris(diethylamino)borane, a member of the tris(dialkylamino)borane family. It is important to note that while the principles of its reactivity are grounded in established organoboron chemistry, detailed literature specifically documenting the applications of tris(diethylamino)borane as a reducing agent is not abundant. Therefore, this guide will draw upon the more extensively studied analogue, tris(dimethylamino)borane , to provide a robust framework for its application. The protocols and mechanistic discussions presented herein are based on established principles of borane chemistry and are intended to serve as a starting point for experimental design and optimization.

Section 1: Understanding Tris(diethylamino)borane: A Profile

Tris(diethylamino)borane, B(NEt₂)₃, is a tris(amino)borane characterized by a central boron atom bonded to three diethylamino groups. The lone pairs on the nitrogen atoms engage in pπ-pπ bonding with the vacant p-orbital of the boron atom, which significantly modulates its Lewis acidity and hydridic character compared to other boranes.

Key Physicochemical Properties (extrapolated and compared to Tris(dimethylamino)borane)):

| Property | Tris(dimethylamino)borane | Tris(diethylamino)borane (Predicted) |

| Molecular Formula | C₆H₁₈BN₃ | C₁₂H₃₀BN₃ |

| Molecular Weight | 143.04 g/mol | 227.20 g/mol |

| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid |

| Boiling Point | 147-148 °C[1] | Higher than TDMAB due to increased MW |

| Sensitivity | Air and moisture sensitive[1] | Air and moisture sensitive |

Expert Insight: The increased steric bulk of the ethyl groups in tris(diethylamino)borane compared to the methyl groups in tris(dimethylamino)borane is expected to influence its reactivity. This may lead to enhanced selectivity in reductions of sterically hindered carbonyls but potentially slower reaction rates.

Safety and Handling of Tris(dialkylamino)boranes

Tris(dialkylamino)boranes are air- and moisture-sensitive reagents and must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[2][3][4][5]

Core Safety Directives:

-

Inert Atmosphere: Always handle the reagent under a dry, inert atmosphere.

-

Dry Glassware: Ensure all glassware is rigorously dried before use.

-

Proper Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert gas.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

Quenching: Unused reagent and reaction mixtures should be quenched carefully with a proton source (e.g., isopropanol or methanol) behind a blast shield, as the reaction can be exothermic.

Section 2: Applications in Chemoselective Reductions

Tris(dialkylamino)boranes are valued for their potential in the chemoselective reduction of carbonyl compounds. Their reactivity is generally milder than that of borane complexes like BH₃·THF or BH₃·SMe₂, allowing for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters and amides.[7][8]

Plausible Mechanism of Carbonyl Reduction

The reduction of a carbonyl compound by a tris(dialkylamino)borane is believed to proceed through a Lewis acid-base interaction, followed by an intramolecular hydride transfer.

Mechanistic Rationale:

-

Lewis Acid Activation: The boron center of the tris(dialkylamino)borane, despite its electron donation from the nitrogen atoms, can act as a Lewis acid, coordinating to the carbonyl oxygen. This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic.[9]

-

Hydride Transfer: Although there isn't a formal B-H bond in the starting material, a hydride can be transferred from a β-carbon of one of the diethylamino groups via a cyclic transition state. Alternatively, in the presence of trace moisture or an alcohol, a borane-alkoxy species may form in situ, which can then deliver a hydride.

-

Protonolysis: The resulting borate ester is then hydrolyzed during aqueous workup to yield the final alcohol product.

Section 3: Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere.

Protocol 3.1: General Procedure for the Reduction of an Aldehyde to a Primary Alcohol

This protocol outlines a general method for the chemoselective reduction of an aldehyde in the presence of less reactive carbonyl groups.

Materials:

-

Tris(diethylamino)borane

-

Aldehyde substrate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aldehyde substrate (1.0 eq).

-

Solvent Addition: Dissolve the substrate in anhydrous THF (to make a 0.1-0.5 M solution) under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add tris(diethylamino)borane (1.1-1.5 eq) to the stirred solution via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography if necessary.

Expert Insight: The choice of solvent can influence the reaction rate. Less coordinating solvents may lead to faster reductions. The number of equivalents of the reducing agent and the reaction time will need to be optimized for different substrates.

Protocol 3.2: General Procedure for the Reduction of a Ketone to a Secondary Alcohol

This protocol is similar to that for aldehydes, but ketones may require longer reaction times or slightly elevated temperatures.

Step-by-Step Procedure:

-

Follow steps 1-4 as described in Protocol 3.1, using the ketone as the substrate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish, it may be gently heated to 40-50 °C. Monitor the reaction progress by TLC or GC-MS.

-

Follow steps 6-10 as described in Protocol 3.1 for quenching, workup, and purification.

Expected Outcomes and Selectivity:

| Substrate Functional Group | Reactivity with Tris(dialkylamino)borane | Product |

| Aldehyde | High | Primary Alcohol |

| Ketone | Moderate | Secondary Alcohol |

| Ester | Low to negligible | No reaction (generally) |

| Carboxylic Acid | Low to negligible | No reaction (generally) |

| Amide | Low to negligible | No reaction (generally) |

| Alkene/Alkyne | Generally unreactive | No reaction |

Section 4: Advanced Applications and Future Outlook

The utility of tris(dialkylamino)boranes extends beyond simple reductions. They can serve as precursors for the synthesis of other valuable organoboron compounds. For instance, they can undergo transamination reactions to generate other tris(amino)boranes or be used in the synthesis of borate ligands.

The development of chiral versions of tris(amino)boranes could open avenues for asymmetric reductions, a highly sought-after transformation in pharmaceutical synthesis. Further research into the catalytic applications of these compounds could also unlock new and more sustainable synthetic methodologies.

References

-

Ereztech. Tris(dimethylamino)borane | TDMAB | C6H18BN3. Available at: [Link]

-

Dalton Transactions. The first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex. Available at: [Link]

-

Organic Letters. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Available at: [Link]

-

Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available at: [Link]

-

Chemguide. REDUCTION OF ALDEHYDES AND KETONES. Available at: [Link]

-

Green Chemistry (RSC Publishing). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Available at: [Link]

-

Organic Chemistry Portal. Borane-Catalyzed, Chemoselective Reduction and Hydrofunctionalization of Enones Enabled by B-O Transborylation. Available at: [Link]

-

Dalton Transactions (RSC Publishing). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Available at: [Link]

-

ResearchGate. (PDF) Group 4 Half-Sandwich Tris(trimethylsilylmethyl) Complexes: Thermal Decomposition and Reactivity with N,N-Dimethylamine-Borane. Available at: [Link]

-

National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Available at: [Link]

-

Journal of the American Chemical Society. Bis(.mu.-dimethylamino)triborane(9). Synthesis by stepwise boron-nitrogen chain buildup and from tris- and bis(dimethylamino)borane. Spectroscopic, chemical, and isotopic studies. Available at: [Link]

-

University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

-

ResearchGate. Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents | Request PDF. Available at: [Link]

-

MDPI. Borane–Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Available at: [Link]

-

Wiley Online Library. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Available at: [Link]

-

Harvard University. Chem 115. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]

-

PubMed. Unravelling the underlying mechanism of the reduction of aldehydes/ketones with metal borohydride in an aprotic solvent. Available at: [Link]

-

Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. Available at: [Link]

-

Organic Chemistry Portal. Borane Reagents. Available at: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

- Google Patents. US5565615A - Method of preparing dimethylamine-borane.

-

YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Metal-Free Reduction of Secondary and Tertiary N-Phenyl Amides by Tris(pentafluorophenyl)boron-Catalyzed Hydrosilylation. Available at: [Link]

-

ChemRxiv. Title: Selective Reduction of Esters to Aldehydes Using Fiddler Crab-Type Boranes. Available at: [Link]

-

Green Chemistry International. Chemoselective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Available at: [Link]

-

SlidePlayer. Reduc&on of Organic Compounds. Available at: [Link]

-

Chemistry LibreTexts. 13.7: Reduction of the Carbonyl Group - Synthesis of 1º and 2º Alcohols. Available at: [Link]

-

ResearchGate. Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr) 3 and boron tri-secondary butoxide, B(O-s-Bu) 3 as catalysts. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 2,4s6-TRIS{[BIS(ISOPROPYLAMINO)BORYLKISOPROPYL)AMINO}BORAZINE D. Cornu1, Ph. Miele*1, Β. Bonn. Available at: [Link]

-

Chemdad. TRIS(DIMETHYLAMINO)BORANE One Chongqing Chemdad Co. ,Ltd. Available at: [Link].com/tris-dimethylamino-borane-cas-4375-83-1/)

Sources

- 1. Tris(dimethylamino)borane | TDMAB | C6H18BN3 - Ereztech [ereztech.com]

- 2. web.mit.edu [web.mit.edu]

- 3. ehs.umich.edu [ehs.umich.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. people.uniurb.it [people.uniurb.it]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Hydroboration of Alkenes: Principles, Protocols, and Reagent Selection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydroboration-oxidation of alkenes, a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of carbon-carbon double bonds. We will delve into the mechanistic underpinnings of this transformation, explore the characteristics of common and advanced hydroborating agents, and provide detailed, field-proven protocols for its successful execution. A critical evaluation of reagent choice is central to this discussion, including an analysis of why certain boron compounds, such as N,N,N',N',N'',N''-Hexaethylboranetriamine, are unsuitable for direct hydroboration.

The Hydroboration-Oxidation Reaction: A Paradigm of Selectivity and Control

The hydroboration-oxidation of alkenes is a two-step synthetic sequence that transforms an alkene into an alcohol.[1] Discovered by Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction is renowned for its exceptional regio- and stereoselectivity.[1]

The overall transformation involves the addition of a boron-hydrogen (B-H) bond across the alkene, followed by an oxidative workup to replace the boron atom with a hydroxyl group.[2]

Key Features:

-

Anti-Markovnikov Regioselectivity: The hydroxyl group is installed at the less substituted carbon of the double bond.[3] This is in direct contrast to acid-catalyzed hydration, which follows Markovnikov's rule.

-

Syn-Stereospecificity: The hydrogen and hydroxyl groups are added to the same face of the double bond.[3] This stereochemical control is a powerful tool in the synthesis of complex molecules with defined stereocenters.

The Inapplicability of N,N,N',N',N'',N''-Hexaethylboranetriamine as a Direct Hydroborating Agent

A common misconception in the selection of boron reagents is the assumption that any boron-containing compound can act as a hydroborating agent. N,N,N',N',N'',N''-Hexaethylboranetriamine, also known as tris(diethylamino)borane, is a case in point.

While it is a boron compound, it is not a suitable reagent for the direct hydroboration of alkenes. The primary reason is the absence of a boron-hydrogen (B-H) bond . The hydroboration reaction fundamentally involves the addition of a B-H bond across a C=C double bond. Tris(diethylamino)borane has three nitrogen atoms bonded to the boron center, with no available hydrides for the hydroboration step.

The lone pairs of electrons on the nitrogen atoms donate into the empty p-orbital of the boron atom, forming strong B-N bonds. This electronic stabilization makes the boron center less Lewis acidic and unreactive for the concerted addition to an alkene.

Documented Applications of Tris(amino)boranes:

Tris(amino)boranes like N,N,N',N',N'',N''-Hexaethylboranetriamine are primarily used as:

-

Precursors to other boron compounds: They can be used in the synthesis of other boron-containing molecules.

-

Boron source in materials science: For the deposition of boron-containing thin films.[4]

-

Lewis bases or catalysts in specific reactions: Their reactivity is generally centered around the Lewis basicity of the nitrogen atoms or the potential for transamination reactions, rather than direct hydroboration.

Mechanism of Hydroboration-Oxidation

The hydroboration-oxidation of an alkene proceeds through two distinct stages:

Part 1: Hydroboration

The hydroboration step involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃•THF), to the alkene. This reaction is a concerted, four-membered transition state process.[5]

-

The π-electrons of the alkene attack the empty p-orbital of the boron atom.

-

Simultaneously, a hydride (H⁻) from the borane is transferred to one of the carbon atoms of the double bond.[5]

This concerted mechanism explains the observed syn-stereochemistry. The boron atom adds to the less sterically hindered carbon of the alkene, leading to the anti-Markovnikov regioselectivity.[3]

For borane (BH₃), the reaction proceeds three times to form a trialkylborane intermediate.[6]

Part 2: Oxidation

The trialkylborane intermediate is not typically isolated and is oxidized in situ. The most common method involves treatment with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[2]

-

The hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂ by the base, acts as a nucleophile and attacks the electrophilic boron atom.[5]

-

This is followed by a rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with retention of stereochemistry.[2]

-

This process is repeated for all three alkyl groups on the boron atom, forming a trialkyl borate ester.

-

Finally, hydrolysis of the borate ester with base yields the alcohol and a borate salt.[5]

Visualization of the Hydroboration-Oxidation Pathway

Caption: The two-stage process of hydroboration-oxidation of an alkene.

Common Hydroborating Reagents

The choice of hydroborating agent is crucial and depends on the substrate and the desired selectivity.

| Reagent | Formula | Key Characteristics |

| Borane-THF complex | BH₃•THF | Highly reactive, hydroborates most alkenes rapidly. Can hydroborate up to three equivalents of alkene.[2] |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | A sterically hindered dialkylborane, offering excellent regioselectivity for less hindered alkenes. Thermally stable.[2] |

| Disiamylborane | Sia₂BH | Another sterically hindered dialkylborane, highly selective for terminal alkenes. Must be prepared fresh.[7] |

| Catecholborane | C₆H₄O₂BH | A milder hydroborating agent, often used for the hydroboration of alkynes. |

Experimental Protocols

Safety Precautions:

-

Borane reagents are flammable and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[8]

-